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molecular formula C11H12ClNO B8287689 5-(4-Chlorobenzyl)pyrrolidin-2-one

5-(4-Chlorobenzyl)pyrrolidin-2-one

Cat. No. B8287689
M. Wt: 209.67 g/mol
InChI Key: PZLLEZULSRSBEL-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Condense 4-chlorobenzylcyanide with succinic acid diethyl ester in the presence of sodium ethanolate, boil the condensation product (without further purification) with a mixture of glacial acetic acid/semi-concentrated hydrochloric acid for 20 hours under reflux, convert (with hydroxylamine) the thus-obtained 5-(4-chlorophenyl)-4-oxo-pentanoic acid (m.p. 91° to 93°) into 5-(4-chlorophenyl)-4-hydroxyiminopentanoic acid (m.p. 116° to 117°), hydrogenate the latter with platinum/activated charcoal/hydrogen in acetic acid to 5-(4-chlorophenyl)-4-aminopentanoic acid and cyclize the thus-substituted pentanoic acid (through boiling in dioxane) to obtain 5-(4-chlorobenzyl)pyrrolidin-2-one (m.p. 95° to 98°).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.C([O:13][C:14](=O)[CH2:15][CH2:16]C(OCC)=O)C.C([O-])C.[Na+]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH:7]2[NH:8][C:14](=[O:13])[CH2:15][CH2:16]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the condensation product (without further purification)
ADDITION
Type
ADDITION
Details
with a mixture of glacial acetic acid/semi-concentrated hydrochloric acid for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2CCC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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